Ethyl trans-2-pentenoate
Overview
Description
Ethyl trans-2-pentenoate is a chemical compound with the formula C7H12O2 and a molecular weight of 128.1690 . It is also known by other names such as (E)-2-Pentenoic acid ethyl ester .
Molecular Structure Analysis
The IUPAC Standard InChI for Ethyl trans-2-pentenoate isInChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+
. This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
Ethyl trans-2-pentenoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 149.3±9.0 °C at 760 mmHg . The vapour pressure is 4.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.6±3.0 kJ/mol . The flash point is 45.4±6.2 °C . The index of refraction is 1.428 . The molar refractivity is 36.3±0.3 cm3 .Scientific Research Applications
Ethyl trans-2-pentenoate is a chemical compound with the formula C7H12O2 . It has a molecular weight of 128.1690 . This compound is also available as a 2d Mol file or as a computed 3d SD file .
The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like Ethyl trans-2-pentenoate . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
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Chemical Synthesis Ethyl trans-2-pentenoate may be used in various chemical syntheses . The exact methods of application or experimental procedures would depend on the specific synthesis being performed.
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Thermophysical Property Data The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like Ethyl trans-2-pentenoate . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package . This information could be useful in various fields of research, including physical chemistry and chemical engineering.
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Chemical Synthesis Ethyl trans-2-pentenoate may be used in various chemical syntheses . The exact methods of application or experimental procedures would depend on the specific synthesis being performed.
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Thermophysical Property Data The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like Ethyl trans-2-pentenoate . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package . This information could be useful in various fields of research, including physical chemistry and chemical engineering.
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Gas Phase Thermochemistry Ethyl trans-2-pentenoate can be used in studies related to gas phase thermochemistry . The data obtained from these studies can be useful in understanding the behavior of the compound under different conditions.
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-pent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMKVZDPATUSMS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-2-pentenoate | |
CAS RN |
24410-84-2, 27805-84-1 | |
Record name | Ethyl trans-2-pentenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-2-Pentenoic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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